molecular formula C22H15F2N3O3S B2686951 Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate CAS No. 1105204-49-6

Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate

Cat. No.: B2686951
CAS No.: 1105204-49-6
M. Wt: 439.44
InChI Key: UTTSQQBGLANJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a synthetic benzo[d]thiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound is designed with a multi-heterocyclic architecture, featuring a 4,6-difluorobenzo[d]thiazol core that is structurally analogous to known bioactive molecules . The incorporation of fluorine atoms at the 4 and 6 positions of the benzothiazole ring is a strategic modification that often enhances metabolic stability and membrane permeability in drug discovery candidates. The molecular framework includes a pyridin-2-ylmethyl group and a methyl benzoate ester, contributing to its potential for diverse biological interactions. Researchers are particularly interested in this compound due to its structural relationship with established benzothiazole-based kinase inhibitors . Compounds within this class have demonstrated potent activity as c-Jun N-terminal kinase (JNK) inhibitors, with documented neuroprotective effects in models of cerebral ischemia . The specific substitution pattern on the carbamoyl bridge may influence its selectivity and binding affinity for specific JNK isoforms or other kinase targets. The primary research applications for this compound include investigation as a potential therapeutic agent for neurological disorders, specifically for mitigating neuronal apoptosis following ischemic stroke . It also serves as a valuable chemical probe for studying the JNK signaling pathway, which is implicated in stress response, inflammation, and programmed cell death . Additionally, the compound represents an important intermediate for the synthesis of more complex molecules targeting various disease mechanisms. This product is intended for research purposes in controlled laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O3S/c1-30-21(29)16-8-3-2-7-15(16)20(28)27(12-14-6-4-5-9-25-14)22-26-19-17(24)10-13(23)11-18(19)31-22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTSQQBGLANJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Thiazolidinedione Derivatives (GB Series)

Compounds GB18, GB19, and GB20 () share the 4,6-difluorobenzo[d]thiazol-2-yl group but incorporate thiazolidinedione warheads linked to substituted benzylidenes. Key comparisons include:

Compound Substituent Yield (%) Melting Point (°C) HPLC Purity (%)
GB18 4-Fluorobenzylidene 57 >300 95.31
GB19 4-Methylbenzylidene 58 295–297 95.99
GB20 3,4-Dimethylbenzylidene 65 271–273 97.49

Key Observations :

  • Increasing bulkiness (e.g., 3,4-dimethyl in GB20) correlates with higher yield (65%) and slightly improved purity (97.49%) compared to GB18/GB19 .
  • Fluorine substitution (GB18) may enhance thermal stability (melting point >300°C), whereas methyl groups (GB19/GB20) reduce melting points, likely due to decreased crystallinity.

Sulfonylurea Herbicides (Bensulfuron-methyl and Primisulfuron-methyl)

Bensulfuron-methyl () and primisulfuron-methyl () are sulfonylurea-class herbicides with benzoate ester cores but distinct functional groups:

Compound Core Structure Functional Groups Application
Bensulfuron-methyl Benzoate ester Sulfamoyl, dimethoxypyrimidinyl Herbicide
Primisulfuron-methyl Benzoate ester Sulfamoyl, bis(difluoromethoxy)pyrimidinyl Herbicide
Target Compound Benzoate ester Carbamoyl, difluorobenzo[d]thiazolyl Unknown (potential therapeutic use)

Key Differences :

  • The target compound lacks the sulfamoyl bridge critical for herbicidal activity in sulfonylureas, suggesting divergent applications. Its carbamoyl linkage and fluorinated thiazole may favor interactions with biological targets (e.g., enzymes or histones) rather than plant acetolactate synthase .

Sirt2/HDAC6 Inhibitors (Compounds 33 and 34)

Compounds 33 and 34 () feature thiazole and pyrimidine groups but utilize thioacetamide or triazole linkages instead of carbamoyl bridges:

Compound Structure Highlights Biological Target Yield (%)
33 Thioacetamide, pyrimidinyl, propargyloxy Sirt2/HDAC6 inhibition 98
34 Triazole, benzoate ester Sirt2/HDAC6 inhibition Not reported

Key Insights :

  • The pyridin-2-ylmethyl group in the target compound could mimic HDAC6’s zinc-binding motifs, a feature absent in compounds 33/33.

Thiazolylmethylcarbamate Analogs ()

Thiazolylmethyl carbamates in (e.g., compounds p–x) share heterocyclic thiazole motifs but differ in ester groups and substitution patterns:

Feature Target Compound Thiazolylmethylcarbamates
Ester Group Benzoate Carbamate
Core Heterocycle Benzo[d]thiazole (fluorinated) Thiazole (non-fluorinated)
Bioactivity Potential enzyme inhibition Protease/kinase inhibition (inferred)

Functional Implications :

  • Benzoate esters (target) may exhibit slower hydrolysis than carbamates, extending in vivo half-life.
  • Fluorination in the target’s thiazole ring could enhance lipophilicity and membrane permeability compared to non-fluorinated analogs .

Biological Activity

Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Formula C16H14F2N4O2S\text{Molecular Formula }C_{16}H_{14}F_{2}N_{4}O_{2}S

This structure features a benzothiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of difluorobenzo[d]thiazole and pyridine enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer activities. For instance, benzothiazole derivatives have been evaluated for their effects on various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a crucial step in programmed cell death.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
PAC-1U9370.1Positive control for apoptosis

These findings suggest that this compound may similarly activate apoptotic pathways, warranting further investigation.

The proposed mechanism involves the inhibition of specific kinases or the activation of apoptotic pathways through caspase activation. The structure–activity relationship (SAR) indicates that modifications in the benzothiazole and pyridine rings significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency while maintaining selectivity against non-cancerous cells.

Case Studies

  • In Vitro Studies : A study conducted on benzothiazole derivatives showed that compounds with a similar scaffold to this compound exhibited significant cytotoxicity against human lymphoma cell lines (U937). The compounds induced apoptosis through the intrinsic pathway involving mitochondrial changes and caspase activation .
  • Selectivity Profiles : Research has highlighted the selectivity of certain benzothiazole derivatives towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment . The differentiation in activity between cancerous and non-cancerous cell lines can be attributed to the unique interaction of the compound with cellular targets specific to cancer cells.

Structure–Activity Relationships (SAR)

The SAR analysis of methyl benzoates and their derivatives indicates that:

  • Substituents on the benzothiazole ring : Fluorine substitutions at specific positions enhance biological activity.
  • Pyridine moiety : Plays a critical role in binding affinity to target proteins involved in cell proliferation and survival.

Table 2: Summary of SAR Findings

Substituent PositionEffect on Activity
4-position (Fluorine)Increased potency
6-position (Fluorine)Enhanced selectivity
Pyridine modificationImproved binding affinity

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing the structural identity and purity of this compound?

To confirm the molecular structure and purity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and fluorine integration .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and carbamoyl (N-C=O) stretches in the 1650–1750 cm1^{-1} range .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula using exact mass measurements .
  • X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement, particularly if single crystals are obtainable .

Q. What synthetic routes are documented for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

Formation of the benzothiazole core : Cyclize 2-aminothiophenol derivatives with fluorinated carboxylic acids under acidic conditions .

Coupling reactions : Use carbodiimide-based reagents (e.g., DCC) to link the pyridin-2-ylmethylamine to the carbamoyl group .

Esterification : Methylate the benzoic acid precursor using methanol and catalytic sulfuric acid .

Q. Optimization Tips :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling steps to enhance reactivity .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate esterification .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments observed in NMR or mass spectrometry?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and stereochemistry. SHELXL refinement can detect disorder in fluorine or pyridine substituents .
  • Comparative Analysis : Overlay experimental and computational (DFT-optimized) structures to validate conformational stability .

Q. How to address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines to differentiate selective toxicity .
  • Target Profiling : Use kinase or receptor-binding assays to identify primary targets (e.g., EGFR or tubulin) and rule off-target effects .
  • Metabolic Stability Tests : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What computational strategies are effective for predicting interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., bacterial DNA gyrase or cancer-related kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability .
  • QSAR Modeling : Corlate substituent electronegativity (e.g., fluorine position) with activity trends to guide SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.